4H-1-Benzopyran-4-one, 2-(3,5-dihydroxyphenyl)-3,5,7-trihydroxy-

Description

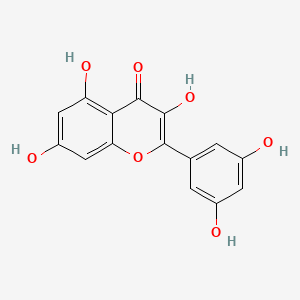

The compound 4H-1-Benzopyran-4-one, 2-(3,5-dihydroxyphenyl)-3,5,7-trihydroxy- is a flavonoid derivative characterized by a chromen-4-one core substituted with hydroxyl groups at positions 3, 5, and 7, and a phenyl ring at position 2 bearing 3,5-dihydroxy substitutions. Flavonoids are renowned for their antioxidant, anti-inflammatory, and chelating properties, which are influenced by hydroxylation patterns and substituent groups .

The unique feature of this compound lies in the 3,5-dihydroxyphenyl group at position 2 (B-ring), distinguishing it from common analogs like quercetin (3,4'-dihydroxyphenyl) or morin (2,4'-dihydroxyphenyl).

Properties

CAS No. |

28449-61-8 |

|---|---|

Molecular Formula |

C15H10O7 |

Molecular Weight |

302.23 g/mol |

IUPAC Name |

2-(3,5-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one |

InChI |

InChI=1S/C15H10O7/c16-7-1-6(2-8(17)3-7)15-14(21)13(20)12-10(19)4-9(18)5-11(12)22-15/h1-5,16-19,21H |

InChI Key |

UXOUKMQIEVGVLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

A. Hydroxylation Patterns

B. Physicochemical Properties

- Solubility : The target compound’s 3,5-dihydroxyphenyl group may improve water solubility compared to methoxylated analogs (e.g., ’s compound with a 4-methoxyphenyl group) but remain less soluble than quercetin due to fewer polar hydroxyls .

- Stability : Glycosylated derivatives (e.g., gossypetin 8-glucoside in ) exhibit enhanced stability but reduced membrane permeability compared to aglycones like the target compound .

Q & A

Basic: What are the critical considerations for synthesizing this compound in a laboratory setting?

Answer: Synthesis requires multi-step protocols with strict control of reaction conditions (e.g., temperature, pH) and purification methods such as column chromatography to isolate the target compound . Key challenges include minimizing side reactions (e.g., oxidation of phenolic groups) and ensuring regioselective substitution on the benzopyran core. Reaction optimization via thin-layer chromatography (TLC) or HPLC monitoring is recommended to confirm intermediate formation .

Basic: How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

Answer: Experimental characterization using differential scanning calorimetry (DSC) for melting point determination and UV-Vis spectroscopy for solubility profiling in solvents like ethanol, DMSO, or water is critical. If data remains unavailable, comparative studies with structurally similar flavonoids (e.g., genistein or daidzein) can provide provisional guidelines .

Basic: What safety protocols are essential for handling this compound?

Answer: Based on GHS classifications, use PPE (gloves, lab coats, goggles) and respiratory protection (NIOSH-certified N95/P100 masks) to mitigate risks of acute toxicity and respiratory irritation . Avoid dust formation via wet handling methods and ensure fume hood ventilation during synthesis .

Advanced: How can conflicting data on stability and reactivity be resolved?

Answer: Conduct accelerated stability studies under varying conditions (light, temperature, pH) using LC-MS or NMR to track degradation products. For example, pH-dependent hydrolysis of the benzopyran ring or photooxidation of phenolic groups may explain discrepancies in reported stability . Statistical meta-analysis of existing literature can identify consensus trends .

Advanced: What methodologies are suitable for elucidating the compound’s mechanism of action in biological systems?

Answer: Use enzyme inhibition assays (e.g., tyrosine kinase inhibition via radiometric assays) and molecular docking simulations to predict binding affinities . For antioxidant activity, employ DPPH radical scavenging assays or cellular ROS detection kits. Cross-validate results with gene expression profiling (qPCR) to identify downstream targets .

Advanced: How can researchers validate purity and structural integrity given limited analytical data?

Answer: Combine orthogonal techniques:

- Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm and LC-MS for mass confirmation .

- Structure: 1H/13C NMR for functional group analysis and X-ray crystallography for absolute configuration determination .

Report relative standard deviations (RSD) for reproducibility .

Advanced: What strategies mitigate ecological data gaps (e.g., biodegradability, toxicity) during disposal?

Answer: Apply the precautionary principle: Treat waste with activated carbon adsorption to sequester residues. Conduct Daphnia magna acute toxicity assays as a proxy for environmental risk. Collaborate with accredited disposal services for incineration .

Advanced: How can in silico models complement experimental studies of this compound?

Answer: Use QSAR (Quantitative Structure-Activity Relationship) models to predict ADMET properties (e.g., logP, bioavailability) and molecular dynamics simulations to study membrane permeability. Tools like SwissADME or AutoDock Vina are recommended for preliminary screening .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.